3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole
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Description
“3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” is a chemical compound with the CAS Number: 2344685-12-5 . It has a molecular weight of 218.09 . The IUPAC name for this compound is 3-(bromomethyl)-5-isobutylisoxazole .
Molecular Structure Analysis
The InChI code for “3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” is 1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” has a molecular weight of 218.09 .Scientific Research Applications
Synthesis of Extended Oxazoles :
- 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration. They are useful in synthesizing various substituted oxazoles, indicating potential in medicinal and organic chemistry applications (Patil & Luzzio, 2016).
Methodologies for Synthesizing Aryl Oxazoles :
- Simple and efficient methods for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrate the versatility of these compounds in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).
Application in Antibiotic Synthesis :
- The zinc derivative of a functionalized 1,3-oxazole, derived from 2-(bromomethyl)-4-carbethoxy-1,3-oxazole, shows promise in synthesizing antibiotics like virginiamycin (Gangloff, Aakermark, & Helquist, 1992).
Use in Anticonvulsant Drug Development :
- Derivatives of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole show potential in the development of anticonvulsant drugs, as they exhibit considerable activity with minimal neurotoxicity (Unverferth et al., 1998).
Role in Synthesizing Biologically Active Molecules :
- The compound is a key intermediate in various synthesis approaches, such as the creation of biologically active molecules, demonstrating its utility in pharmaceutical research (Davies, Kane, & Moody, 2005).
Versatility in Organic Synthesis :
- The synthesis of the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, and its applications in cross-coupling reactions highlight the versatility of these compounds in organic synthesis (Young, Smith, & Taylor, 2004).
Applications in Continuous Multistep Synthesis :
- Demonstrating applications in continuous-flow processes, 2-(azidomethyl)oxazoles, synthesized from vinyl azides and involving 2-(bromomethyl)oxazoles, serve as versatile building blocks in organic chemistry (Rossa et al., 2018).
properties
IUPAC Name |
3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSYQJMTHBUJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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